Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Overview
Description
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate are currently unknown
Result of Action
Similar compounds have been shown to influence cell proliferation and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the carboxylation step involves the introduction of a methyl ester group. This can be achieved through the reaction of the brominated intermediate with methyl chloroformate or dimethyl carbonate in the presence of a base such as triethylamine. The reaction conditions typically involve refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and column chromatography is also common to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol, are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation and Reduction: Products include N-oxides and dehalogenated derivatives.
Coupling Reactions: Products include biaryl and alkyne-substituted derivatives.
Scientific Research Applications
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Industry: The compound is investigated for its potential therapeutic effects in treating cancer and other diseases.
Comparison with Similar Compounds
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds such as:
- Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 7-Azaindole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6-position and the ester group at the 3-position allows for selective functionalization and enhances its potential as a versatile building block in synthetic chemistry.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLJKOFBNBLLRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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